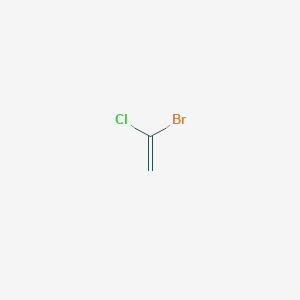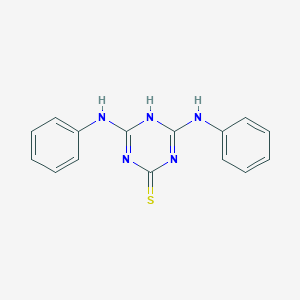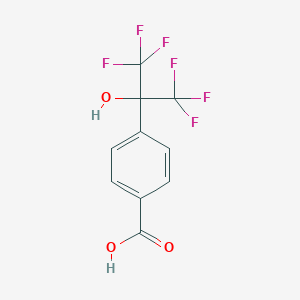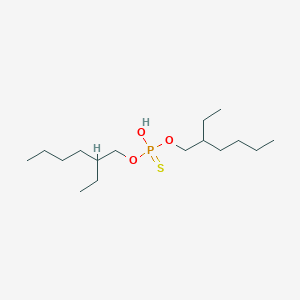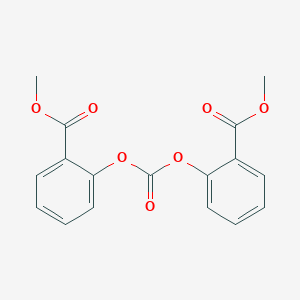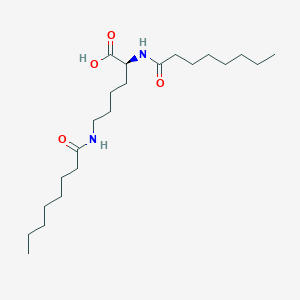
(2S)-2,6-bis(octanoylamino)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2,6-bis(octanoylamino)hexanoic acid, also known as BEC-5, is a synthetic derivative of the amino acid lysine. It has gained attention in recent years for its potential use in cancer treatment. BEC-5 has been shown to have anti-tumor properties and has been studied extensively in both in vitro and in vivo experiments. In
Mécanisme D'action
The mechanism of action of (2S)-2,6-bis(octanoylamino)hexanoic acid is not fully understood. However, it is believed that (2S)-2,6-bis(octanoylamino)hexanoic acid induces apoptosis in cancer cells through the activation of the caspase pathway. Caspases are a family of enzymes that play a key role in the regulation of apoptosis. (2S)-2,6-bis(octanoylamino)hexanoic acid has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the growth and spread of cancer cells.
Effets Biochimiques Et Physiologiques
(2S)-2,6-bis(octanoylamino)hexanoic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor properties, (2S)-2,6-bis(octanoylamino)hexanoic acid has been shown to have anti-inflammatory and anti-microbial properties. It has also been shown to increase the production of collagen, which is important for healthy skin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2S)-2,6-bis(octanoylamino)hexanoic acid is that it is relatively easy to synthesize. Additionally, (2S)-2,6-bis(octanoylamino)hexanoic acid has been shown to be effective in both in vitro and in vivo experiments, making it a useful tool for cancer research. However, one limitation of (2S)-2,6-bis(octanoylamino)hexanoic acid is that it is not currently approved for human use, meaning that further research is needed before it can be used in clinical trials.
Orientations Futures
There are a number of potential future directions for research on (2S)-2,6-bis(octanoylamino)hexanoic acid. One area of interest is the development of new formulations of (2S)-2,6-bis(octanoylamino)hexanoic acid that can be used in different types of cancer. Additionally, research is needed to better understand the mechanism of action of (2S)-2,6-bis(octanoylamino)hexanoic acid and to identify potential biomarkers that can be used to predict response to treatment. Finally, there is a need for further research on the safety and efficacy of (2S)-2,6-bis(octanoylamino)hexanoic acid in humans.
Méthodes De Synthèse
(2S)-2,6-bis(octanoylamino)hexanoic acid is synthesized from lysine through a series of chemical reactions. The first step involves the protection of the amino and carboxyl groups of lysine with tert-butyloxycarbonyl (BOC) and benzyl ester groups, respectively. The protected lysine is then reacted with octanoyl chloride to form the octanoylated lysine derivative. The benzyl ester is then removed, and the BOC group is deprotected to yield (2S)-2,6-bis(octanoylamino)hexanoic acid.
Applications De Recherche Scientifique
(2S)-2,6-bis(octanoylamino)hexanoic acid has been studied extensively for its potential use in cancer treatment. In vitro studies have shown that (2S)-2,6-bis(octanoylamino)hexanoic acid can induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that topical application of (2S)-2,6-bis(octanoylamino)hexanoic acid can lead to the regression of skin cancer lesions in both animals and humans. Additionally, (2S)-2,6-bis(octanoylamino)hexanoic acid has been studied for its potential use in the treatment of other types of cancer, including breast and colon cancer.
Propriétés
Numéro CAS |
19213-75-3 |
|---|---|
Nom du produit |
(2S)-2,6-bis(octanoylamino)hexanoic acid |
Formule moléculaire |
C22H42N2O4 |
Poids moléculaire |
398.6 g/mol |
Nom IUPAC |
(2S)-2,6-bis(octanoylamino)hexanoic acid |
InChI |
InChI=1S/C22H42N2O4/c1-3-5-7-9-11-16-20(25)23-18-14-13-15-19(22(27)28)24-21(26)17-12-10-8-6-4-2/h19H,3-18H2,1-2H3,(H,23,25)(H,24,26)(H,27,28)/t19-/m0/s1 |
Clé InChI |
FFRCNMMHOOKLAK-IBGZPJMESA-N |
SMILES isomérique |
CCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CCCCCCC |
SMILES |
CCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCCCCCC |
SMILES canonique |
CCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCCCCCC |
Autres numéros CAS |
19213-75-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



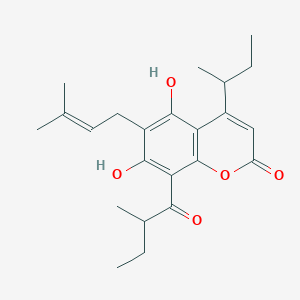

![1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]-](/img/structure/B101483.png)
![[4-(2-Furyl)phenyl]methanol](/img/structure/B101486.png)

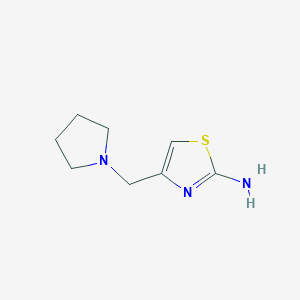
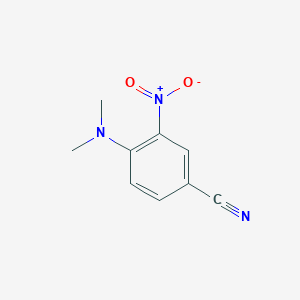
![3,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B101493.png)
